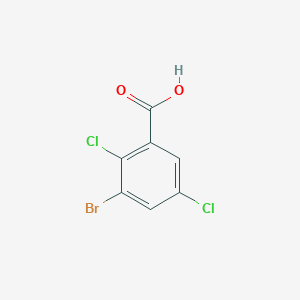![molecular formula C18H15Cl2N3O3 B2665762 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid CAS No. 1396965-73-3](/img/structure/B2665762.png)
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid” is a complex organic molecule with the IUPAC name N-[(3,4-dichloroanilino)carbonyl]tryptophan . It has a molecular weight of 392.24 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The compound’s InChI code is 1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) . This code provides a unique representation of the compound’s molecular structure .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 392.24 . Unfortunately, more specific physical and chemical properties are not available in the literature.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has highlighted the efficacy of compounds derived from L-Tryptophan, which share structural similarities with the specified compound, in inhibiting corrosion of stainless steel in acidic environments. These compounds demonstrate good inhibition efficiency, as evidenced by various electrochemical techniques and surface studies. The adsorption of these molecules on the stainless steel surface follows Langmuir's adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Vikneshvaran & Velmathi, 2017).
Biological Activity
Another study focuses on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, showcasing their remarkable antimicrobial properties. These compounds were synthesized from Tryptophan and exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Fluorescence Applications
Fluorescence derivatization of amino acids for biological assays has been explored, with derivatives showing strong fluorescence properties. This research suggests applications in bioimaging and analytical chemistry, where high fluorescence is crucial (Frade et al., 2007).
Luminescent Materials
The synthesis of luminescent complexes using similar structural motifs has been reported, showing potential applications in the development of new materials for optical devices and sensors. These studies reveal the versatility of such compounds in creating materials with desirable luminescent properties (Kanwal et al., 2020).
Drug Discovery
In drug discovery, the design and synthesis of indole-based compounds as inhibitors for specific enzymes, like cytosolic phospholipase A2α, have been investigated. These efforts aim to develop new therapeutic agents for treating various diseases, showcasing the compound's relevance in medicinal chemistry (Tomoo et al., 2014).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGAGVOKVAEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

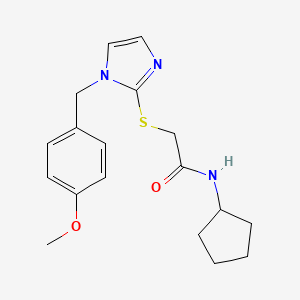
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)

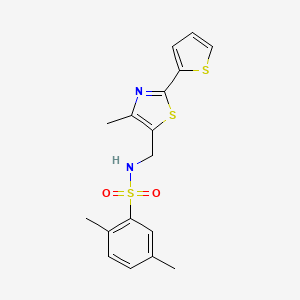

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
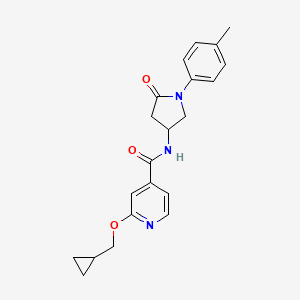
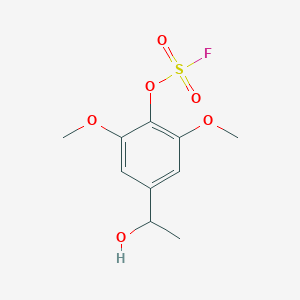
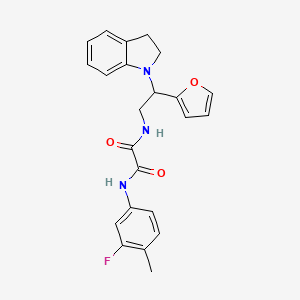
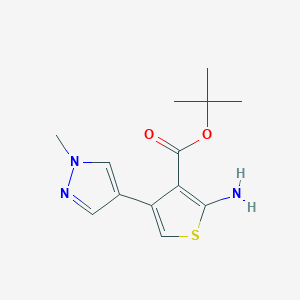
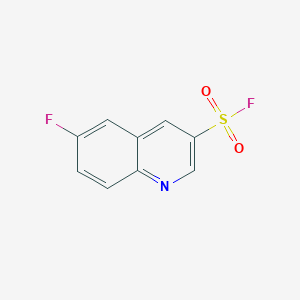
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
